
2,2,3,3,4,4,4-heptafluorobutanoic acid;rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,4-heptafluorobutanoic acid is a perfluorinated carboxylic acid with the molecular formula C4HF7O2. It is known for its high stability and resistance to degradation due to the presence of multiple fluorine atoms. Rhodium, on the other hand, is a rare, silvery-white, hard, and corrosion-resistant metal. When combined, these compounds can form complexes that are of significant interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method is the electrochemical fluorination process, where butanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of 2,2,3,3,4,4,4-heptafluorobutanoic acid .
Industrial Production Methods
Industrial production of 2,2,3,3,4,4,4-heptafluorobutanoic acid often involves large-scale electrochemical fluorination. This method is preferred due to its efficiency and ability to produce high-purity products. The reaction is typically carried out in specialized electrochemical cells designed to handle the corrosive nature of hydrogen fluoride .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,4-heptafluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylates.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
Oxidation: Perfluorobutanoates
Reduction: Heptafluorobutanol
Substitution: Various substituted fluorinated compounds
Applications De Recherche Scientifique
2,2,3,3,4,4,4-heptafluorobutanoic acid and its rhodium complexes have several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,4-heptafluorobutanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various metal ions, including rhodium. The pathways involved often include coordination chemistry, where the acid acts as a ligand, binding to the metal center and influencing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorobutyric acid
- Perfluoropropanecarboxylic acid
- Heptafluorobutyric acid
Uniqueness
2,2,3,3,4,4,4-heptafluorobutanoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high stability and resistance to degradation.
Propriétés
Formule moléculaire |
C16H4F28O8Rh2 |
|---|---|
Poids moléculaire |
1061.96 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluorobutanoic acid;rhodium |
InChI |
InChI=1S/4C4HF7O2.2Rh/c4*5-2(6,1(12)13)3(7,8)4(9,10)11;;/h4*(H,12,13);; |
Clé InChI |
BOXUZZKOIQVEQP-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




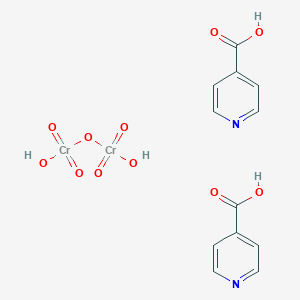

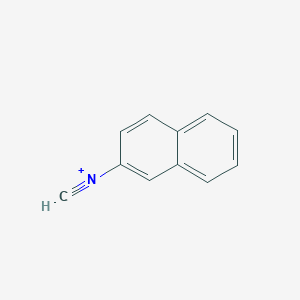
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)

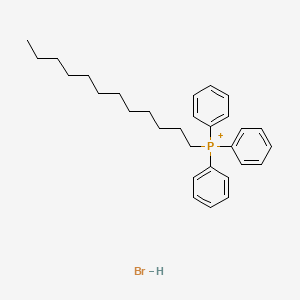
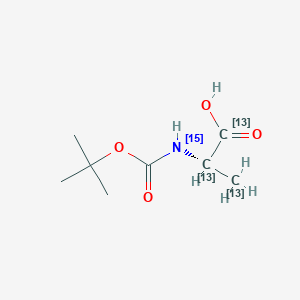
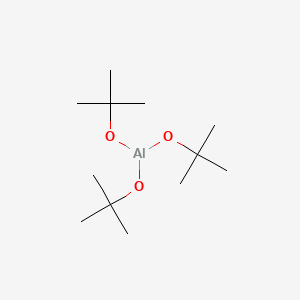
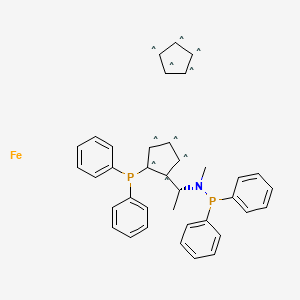
![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)

